molecular formula C17H18F3N3O B6950474 N-[[4-(trifluoromethyl)cyclohexyl]methyl]cinnoline-4-carboxamide

N-[[4-(trifluoromethyl)cyclohexyl]methyl]cinnoline-4-carboxamide

Cat. No.: B6950474
M. Wt: 337.34 g/mol
InChI Key: OMGDDQXBZDREGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(trifluoromethyl)cyclohexyl]methyl]cinnoline-4-carboxamide is a synthetic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a cyclohexyl ring, a cinnoline core, and a carboxamide functional group

Properties

IUPAC Name

N-[[4-(trifluoromethyl)cyclohexyl]methyl]cinnoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c18-17(19,20)12-7-5-11(6-8-12)9-21-16(24)14-10-22-23-15-4-2-1-3-13(14)15/h1-4,10-12H,5-9H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGDDQXBZDREGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=CN=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(trifluoromethyl)cyclohexyl]methyl]cinnoline-4-carboxamide typically involves multiple steps, starting with the preparation of the cinnoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced via electrophilic fluorination or nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(trifluoromethyl)cyclohexyl]methyl]cinnoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-[[4-(trifluoromethyl)cyclohexyl]methyl]cinnoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in drug discovery and development.

    Industry: The compound’s unique properties make it suitable for use in materials science, including the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[[4-(trifluoromethyl)cyclohexyl]methyl]cinnoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(trifluoromethyl)phenyl]methyl]cinnoline-4-carboxamide
  • N-[[4-(trifluoromethyl)cyclohexyl]methyl]quinoline-4-carboxamide
  • N-[[4-(trifluoromethyl)cyclohexyl]methyl]pyridine-4-carboxamide

Uniqueness

N-[[4-(trifluoromethyl)cyclohexyl]methyl]cinnoline-4-carboxamide is unique due to its specific combination of structural features, including the trifluoromethyl group, cyclohexyl ring, and cinnoline core. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.